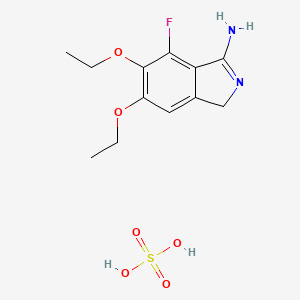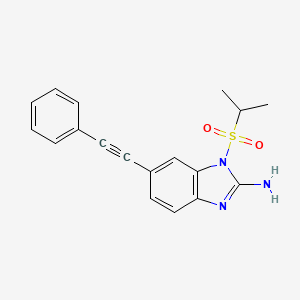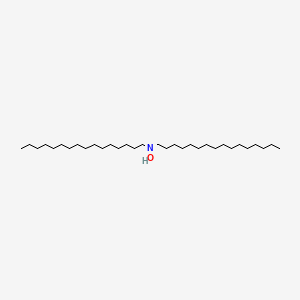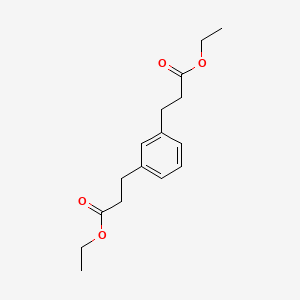
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid
Descripción general
Descripción
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid involves multiple steps, starting from the appropriate isoindole precursor. The key steps include:
Formation of Isoindole Core: The isoindole core is synthesized through cyclization reactions involving suitable precursors.
Introduction of Diethoxy and Fluoro Groups: The diethoxy and fluoro groups are introduced through electrophilic substitution reactions, using reagents such as diethyl sulfate and fluorinating agents.
Sulfonation: The final step involves the sulfonation of the compound to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling.
Affect Gene Expression: Alter gene expression patterns, impacting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Isoindol-3-amine, hydrochloride (1:1)
- 1,1-diethoxy-1H-isoindol-3-amine
Propiedades
Número CAS |
876384-13-3 |
|---|---|
Fórmula molecular |
C12H17FN2O6S |
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid |
InChI |
InChI=1S/C12H15FN2O2.H2O4S/c1-3-16-8-5-7-6-15-12(14)9(7)10(13)11(8)17-4-2;1-5(2,3)4/h5H,3-4,6H2,1-2H3,(H2,14,15);(H2,1,2,3,4) |
Clave InChI |
LKIJMPMSFGMHAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C2C(=C1)CN=C2N)F)OCC.OS(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde](/img/structure/B8623133.png)


![2-[(4-Chlorophenyl)sulfanyl]ethyl cyclopropanecarboxylate](/img/structure/B8623175.png)





![N-(1H-Pyrrolo[2,3-c]pyridin-7-yl)acetamide](/img/structure/B8623198.png)



